molecular formula C10H19NO3 B12086635 5-Hydroxy-1-(3-hydroxypiperidin-1-yl)pentan-1-one

5-Hydroxy-1-(3-hydroxypiperidin-1-yl)pentan-1-one

Cat. No.: B12086635
M. Wt: 201.26 g/mol
InChI Key: PSMWKWSTGCHBBU-UHFFFAOYSA-N
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Description

5-Hydroxy-1-(3-hydroxypiperidin-1-yl)pentan-1-one is an organic compound with the molecular formula C10H19NO3 and a molecular weight of 201.26 g/mol . This compound features a hydroxyl group attached to both the piperidine ring and the pentanone chain, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-1-(3-hydroxypiperidin-1-yl)pentan-1-one typically involves the reaction of 3-hydroxypiperidine with a suitable pentanone derivative under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic attack of the hydroxypiperidine on the carbonyl group of the pentanone .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to optimize the production .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-1-(3-hydroxypiperidin-1-yl)pentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Hydroxy-1-(3-hydroxypiperidin-1-yl)pentan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Hydroxy-1-(3-hydroxypiperidin-1-yl)pentan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the piperidine ring play crucial roles in its binding to enzymes and receptors, influencing various biochemical processes. The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-1-(3-hydroxypiperidin-1-yl)pentan-1-one is unique due to its dual hydroxyl groups and the presence of both a piperidine ring and a pentanone chain.

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

5-hydroxy-1-(3-hydroxypiperidin-1-yl)pentan-1-one

InChI

InChI=1S/C10H19NO3/c12-7-2-1-5-10(14)11-6-3-4-9(13)8-11/h9,12-13H,1-8H2

InChI Key

PSMWKWSTGCHBBU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)CCCCO)O

Origin of Product

United States

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